molecular formula C18H18FNO3 B12618397 (6R)-6-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one CAS No. 920801-69-0

(6R)-6-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one

Cat. No.: B12618397
CAS No.: 920801-69-0
M. Wt: 315.3 g/mol
InChI Key: OJIOKUCYEVNNQW-KRWDZBQOSA-N
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Description

(6R)-6-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one is a synthetic organic compound that belongs to the class of morpholinones This compound is characterized by the presence of a morpholine ring substituted with a 3-fluorophenyl group and a 4-methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through the reaction of diethanolamine with an appropriate halogenated compound.

    Introduction of the 3-Fluorophenyl Group:

    Attachment of the 4-Methoxyphenylmethyl Group: The final step involves the attachment of the 4-methoxyphenylmethyl group through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to enhance reaction efficiency. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(6R)-6-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under varying conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

(6R)-6-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6R)-6-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: A compound with a similar fluorophenyl group but different core structure.

    (-)-Carvone: A natural compound with a similar aromatic ring but different functional groups.

Uniqueness

(6R)-6-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

920801-69-0

Molecular Formula

C18H18FNO3

Molecular Weight

315.3 g/mol

IUPAC Name

(6R)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one

InChI

InChI=1S/C18H18FNO3/c1-22-16-7-5-13(6-8-16)10-20-11-17(23-12-18(20)21)14-3-2-4-15(19)9-14/h2-9,17H,10-12H2,1H3/t17-/m0/s1

InChI Key

OJIOKUCYEVNNQW-KRWDZBQOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2C[C@H](OCC2=O)C3=CC(=CC=C3)F

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(OCC2=O)C3=CC(=CC=C3)F

Origin of Product

United States

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